3-Nitroquinolin-4-ol

Catalog No.
S579773
CAS No.
50332-66-6
M.F
C9H6N2O3
M. Wt
190.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitroquinolin-4-ol

CAS Number

50332-66-6

Product Name

3-Nitroquinolin-4-ol

IUPAC Name

3-nitro-1H-quinolin-4-one

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

InChI

InChI=1S/C9H6N2O3/c12-9-6-3-1-2-4-7(6)10-5-8(9)11(13)14/h1-5H,(H,10,12)

InChI Key

ZWISCKSGNCMAQO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-]

Synonyms

3-Nitro-quinolin-4-ol;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-]

Synthesis and Chemical Properties:

3-Nitroquinolin-4-ol is a heterocyclic aromatic compound with the chemical formula C₉H₆N₂O₃. It can be synthesized through various methods, including the nitration of 4-hydroxyquinoline and the cyclization of nitroanilines. Studies have explored its chemical properties, such as its pKa value (acid dissociation constant) and solubility in different solvents []. These findings provide insights into its potential applications in various fields.

Antimicrobial Activity:

Research suggests that 3-Nitroquinolin-4-ol exhibits antimicrobial activity against various bacteria and fungi. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli []. Additionally, it has shown potential activity against fungal strains like Candida albicans. However, further research is needed to determine its specific mechanisms of action and potential for development into novel antimicrobial agents.

3-Nitroquinolin-4-ol is an organic compound with the molecular formula C₉H₆N₂O₃ and a molecular weight of approximately 178.15 g/mol. It features a quinoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of a nitro group at the 3-position and a hydroxyl group at the 4-position distinguishes this compound, contributing to its unique chemical properties and potential biological activities .

Due to the limited research on 3-NQO, specific safety information is not available. However, as a general precaution, nitro-containing compounds can be explosive or can decompose exothermically (releasing heat). Additionally, aromatic amines (compounds derived from aromatic rings with amine groups) can have carcinogenic or mutagenic properties []. Therefore, it is advisable to handle 3-NQO with appropriate personal protective equipment and adhere to general laboratory safety protocols when working with unknown compounds.

, including:

  • Nitration: The compound can undergo further nitration to yield more complex derivatives.
  • Reduction: The nitro group can be reduced to an amine, altering the compound's reactivity and biological activity.
  • Oxidation: It can be oxidized to form quinoline derivatives, which may have different pharmacological properties .

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological activities or serve as intermediates in pharmaceutical applications.

Research indicates that 3-Nitroquinolin-4-ol exhibits notable biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in specific types of tumors.
  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, which could be relevant in drug design for treating diseases like cancer and infections .

Several methods exist for synthesizing 3-Nitroquinolin-4-ol:

  • Nitration of Quinoline: This is the most common method, where quinoline is treated with a nitrating agent (like concentrated sulfuric acid) to introduce the nitro group at the 3-position while maintaining the hydroxyl group at the 4-position .
  • Chemical Modifications: Other synthetic routes involve modifying existing quinoline derivatives through reactions such as oxidation or substitution to yield 3-Nitroquinolin-4-ol .

3-Nitroquinolin-4-ol has several potential applications:

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting microbial infections and cancers.
  • Research Tool: Its unique properties make it useful in biochemical research for studying enzyme interactions and mechanisms of action in biological systems .

Studies on the interactions of 3-Nitroquinolin-4-ol with biological molecules are ongoing. Research highlights its potential to interact with specific proteins and enzymes, which may lead to new therapeutic strategies. For example:

  • Protein Binding Studies: Investigations into how this compound binds to target proteins could provide insights into its mechanism of action.
  • Enzyme Kinetics: Understanding how it affects enzyme activity can help elucidate its role in biological pathways and its potential as a drug candidate .

Several compounds share structural similarities with 3-Nitroquinolin-4-ol. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-AminoquinolineAmino group at position 2Known for its role in dye synthesis
4-HydroxyquinolineHydroxyl group at position 4Exhibits antioxidant properties
6-IodoquinolineIodine substituent at position 6Displays unique reactivity due to halogen
5-NitroquinolineNitro group at position 5Has distinct antibacterial properties

3-Nitroquinolin-4-ol is unique due to its combination of both nitro and hydroxyl functional groups, which significantly influences its biological activity and chemical reactivity compared to these similar compounds.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

50332-66-6

Wikipedia

3-nitro-1H-quinolin-4-one

Dates

Modify: 2023-08-15

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